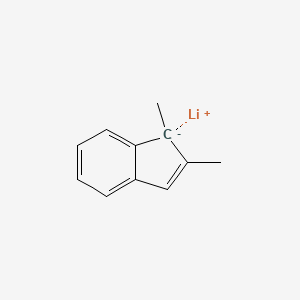-chromium(III)-trichloride CAS No. 1252666-34-4](/img/structure/B6298041.png)
[2,3-Bis(N-2-methylphenylimino)butane](thf)-chromium(III)-trichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(N-2-methylphenylimino)butane](thf)-chromium(III)-trichloride (Cr-TBP) is a coordination compound consisting of chromium in the +3 oxidation state and trichloride anion. It is a complex of chromium and trichloride, and has been studied in recent years for its potential applications in various scientific fields. This compound has been used in various scientific research and industrial applications, such as in the synthesis of pharmaceuticals and in the production of specialty chemicals and catalysts.
Mécanisme D'action
The mechanism of action of [2,3-Bis(N-2-methylphenylimino)butane](thf)-chromium(III)-trichloride is not fully understood. It is believed that the coordination of the chromium and trichloride anion results in the formation of a complex that is capable of catalyzing chemical reactions. The exact mechanism of action is still being studied.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. It is believed that the coordination of the chromium and trichloride anion may result in changes in the structure of proteins, which can lead to changes in their activity. In addition, it is believed that this compound may interact with enzymes and other proteins, which can lead to changes in their activity.
Avantages Et Limitations Des Expériences En Laboratoire
The use of [2,3-Bis(N-2-methylphenylimino)butane](thf)-chromium(III)-trichloride in laboratory experiments has several advantages. It is a relatively inexpensive and easy to use reagent, and it is relatively stable in a variety of solvents. In addition, it is capable of catalyzing a variety of reactions, making it a useful tool for laboratory experiments.
However, there are also some limitations to using this compound in laboratory experiments. It is not a very selective reagent, and it can be difficult to control the rate of reaction. In addition, it is not very soluble in water, which can limit its use in certain experiments.
Orientations Futures
The potential applications of [2,3-Bis(N-2-methylphenylimino)butane](thf)-chromium(III)-trichloride are still being explored. Future research could focus on developing new methods for synthesizing this compound and improving its selectivity and solubility. In addition, further research could focus on exploring the potential biochemical and physiological effects of this compound, as well as its potential for use in drug design and development. Finally, further research could focus on exploring the potential applications of this compound in nanotechnology and materials science.
Méthodes De Synthèse
[2,3-Bis(N-2-methylphenylimino)butane](thf)-chromium(III)-trichloride is synthesized by reacting chromium(III) chloride and 2,3-bis(N-2-methylphenylimino)butane (TBP). The reaction is conducted in a 1:1 molar ratio in an inert solvent such as tetrahydrofuran (THF). The reaction is carried out at room temperature and the resulting product is a yellow-orange solid.
Applications De Recherche Scientifique
[2,3-Bis(N-2-methylphenylimino)butane](thf)-chromium(III)-trichloride has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of pharmaceuticals, in the production of specialty chemicals, and as a catalyst in the synthesis of polymers materials. In addition, it has been used in the production of nanomaterials such as carbon nanotubes and graphene.
Propriétés
IUPAC Name |
2-N,3-N-bis(2-methylphenyl)butane-2,3-diimine;oxolane;trichlorochromium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2.C4H8O.3ClH.Cr/c1-13-9-5-7-11-17(13)19-15(3)16(4)20-18-12-8-6-10-14(18)2;1-2-4-5-3-1;;;;/h5-12H,1-4H3;1-4H2;3*1H;/q;;;;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAIPARFGJWNAN-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C(C)C(=NC2=CC=CC=C2C)C.C1CCOC1.Cl[Cr](Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28Cl3CrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2,6-Bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297958.png)
![2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(II) chloride](/img/structure/B6297966.png)
![{2,6-Bis[1-(N-2,6-diethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297976.png)

![{2,6-Bis[1-(N-2-ethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297982.png)

![[2,4-Bis(N-4-bromophenylimino)pentane]-bis(thf)-chromium(II)-dichloride](/img/structure/B6298004.png)
![1,2-Diphenyl-1,2-Bis[(N-2-chlorophenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298016.png)
![[2,4-Bis(N-2,4-dimethylphenylimino)pentane]-bis(thf)-chromium(II)-dichloride](/img/structure/B6298024.png)
![1,2-Diphenyl-1,2-Bis[(N-2-bromophenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298025.png)
![3,4-Bis[(N-5-chloro-2-methylphenyl)imino]hexane-nickel(II)-dibromide](/img/structure/B6298042.png)
![1,2-Diphenyl-1,2-Bis[(N-2-chloro-4-methylphenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298053.png)
![3,4-Bis[(N-4-fluorophenyl)imino]hexane-nickel(II)-dibromide](/img/structure/B6298056.png)
![1,2-Diphenyl-1,2-Bis[(N-4-chloro-2-methylphenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298063.png)